molecular formula C9H5Br2F3O B2962949 4-Bromo-2-(trifluoromethyl)phenacyl bromide CAS No. 1697955-36-4

4-Bromo-2-(trifluoromethyl)phenacyl bromide

Cat. No.: B2962949
CAS No.: 1697955-36-4
M. Wt: 345.941
InChI Key: VQXIDPCOPPUJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)phenacyl bromide (CAS 10242-12-3) is a halogenated aromatic ketone characterized by a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring. Its molecular formula is C₉H₅Br₂F₃O, with a molecular weight of 363.93 g/mol . The compound is widely used in organic synthesis, particularly in the formation of heterocycles like quinoxalines and thiadiazines, owing to its electrophilic α-carbon activated by the electron-withdrawing trifluoromethyl and bromine substituents .

Properties

IUPAC Name

2-bromo-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXIDPCOPPUJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-(trifluoromethyl)phenacyl bromide. This reaction requires careful control of temperature and the use of a brominating agent such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions under controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)phenacyl bromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of the corresponding bromoalkane.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.

  • Substitution: Strong nucleophiles like sodium iodide (NaI) in acetone or aqueous ammonia can be used.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Bromoalkanes.

  • Substitution: Various substituted phenacyl bromides.

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-2-(trifluoromethyl)phenacyl bromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential biological applications, including its use as a probe in biochemical studies. Its ability to interact with specific biological targets can help in understanding various biological processes.

Medicine: In the medical field, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs, particularly in areas such as anti-inflammatory or anticancer therapies.

Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.

Mechanism of Action

The mechanism by which 4-Bromo-2-(trifluoromethyl)phenacyl bromide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs differ in substituents on the phenyl ring, which influence reactivity, solubility, and applications. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
4-Bromo-2-(trifluoromethyl)phenacyl bromide 10242-12-3 C₉H₅Br₂F₃O 363.93 Br (4), CF₃ (2) High electrophilicity, low volatility
4-Fluoro-2-(trifluoromethyl)phenacyl bromide 537050-13-8 C₉H₅BrF₄O 285.03 F (4), CF₃ (2) Enhanced solubility, reduced steric bulk
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide 1980054-05-4 C₉H₄Br₂F₄O 363.93 Br (3), F (2), CF₃ (6) Increased halogen density, higher lipophilicity
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide - C₉H₆BrF₃O₂ 307.05 OH (4), CF₃ (3) Polar due to -OH, improved aqueous solubility

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in all analogs enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution or condensation reactions. Bromine further amplifies this effect compared to fluorine .
  • Solubility : Hydroxyl or methoxy substituents (e.g., 4-hydroxy derivatives) improve aqueous solubility, whereas trifluoromethyl and bromine groups increase lipophilicity .
  • Volatility : Unlike simpler phenacyl bromides (e.g., phenacyl bromide, which is gaseous and impractical for field applications), trifluoromethyl and bromine substituents reduce volatility, enhancing stability .
Quinoxaline Formation

This compound reacts with 1,2-diaminobenzenes to yield quinoxalines. Substituted analogs show variations in reaction efficiency:

  • 4-Fluoro-2-(trifluoromethyl)phenacyl bromide (CAS 537050-13-8) achieves similar yields (~95%) but requires milder conditions due to fluorine’s smaller steric footprint .
  • 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide may form hydrogen bonds with catalysts (e.g., β-cyclodextrin), accelerating reactions in aqueous media .

Biological Activity

4-Bromo-2-(trifluoromethyl)phenacyl bromide is an organic compound known for its various biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

  • Chemical Formula : C₉H₅BrF₃O
  • CAS Number : 1697955-36-4
  • Melting Point : 49–51 °C

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to act as an electrophile, which can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or receptor modulation.

The compound's mechanism involves:

  • Electrophilic Attack : The bromine and trifluoromethyl groups enhance electrophilicity, allowing the compound to react with nucleophiles in biological systems.
  • Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds, disrupting normal metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and affecting cellular signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus. The structure-activity relationship (SAR) suggested that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli>50

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human cell lines to evaluate the safety profile of the compound. The compound exhibited low cytotoxicity with an IC50 value greater than 100 µM, indicating a favorable therapeutic index for further development as a drug candidate.

Anti-inflammatory Potential

Research has shown that this compound can reduce inflammatory markers in macrophage cell lines. The compound inhibited the production of nitric oxide (NO), suggesting potential applications in treating inflammatory diseases.

Safety and Handling

This compound is classified as a corrosive substance. Proper safety measures should be taken when handling this compound:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and protective clothing are recommended.
  • First Aid Measures : In case of exposure, rinse affected areas with water and seek medical attention if necessary.

Q & A

Q. Basic

TechniqueKey FeaturesReference
¹H NMR Aromatic protons: Doublets at δ 7.8–8.2 ppm (J = 8–10 Hz). Phenacyl CH₂: Singlet at δ 4.6–5.0 ppm .
¹⁹F NMR Trifluoromethyl group: Singlet at δ -60 to -65 ppm .
IR C=O stretch at ~1700 cm⁻¹; C-Br stretch at ~550–600 cm⁻¹.
Mass Spec Molecular ion peak at m/z 309 (M⁺, calculated for C₉H₅BrF₃O), with fragmentation at Br (isotopic pattern) .

How does the presence of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to non-fluorinated analogs?

Advanced
The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic substitution (e.g., SN₂ with amines or thiols). Key observations:

  • Rate enhancement : Reactions proceed 3–5× faster than non-fluorinated analogs due to reduced electron density at the reaction site .
  • Steric effects : The bulky CF₃ group may hinder nucleophilic attack at the 2-position, favoring regioselective substitution at the 4-bromo site .
    Methodological tip : Use low-temperature kinetic studies (e.g., in THF at -20°C) to isolate intermediates and confirm mechanism .

What strategies can resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts) for brominated trifluoromethyl compounds?

Q. Advanced

Computational validation : Compare experimental ¹H/¹⁹F NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify conformational mismatches .

X-ray crystallography : Resolve ambiguities in regiochemistry or crystal packing effects that distort NMR predictions .

Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify coupling patterns in complex spectra .

What are the critical considerations for handling and storing this compound to ensure stability and prevent decomposition?

Q. Basic

  • Storage : Keep in amber vials at -20°C under inert gas (Ar/N₂) to prevent hydrolysis or light-induced radical reactions .
  • Handling : Use anhydrous solvents (e.g., dried THF) during reactions to avoid Br⁻ displacement by water .
  • Decomposition signs : Yellowing indicates bromine liberation; monitor via UV-Vis (λmax ~400 nm) .

How can computational chemistry methods be applied to predict the reaction pathways and intermediate stability of this compound in complex organic syntheses?

Q. Advanced

DFT calculations : Map potential energy surfaces to identify transition states (e.g., for SN₂ vs SN₁ mechanisms) .

MD simulations : Model solvent effects (e.g., DMF vs THF) on reaction kinetics using software like GROMACS .

QSPR modeling : Correlate substituent effects (e.g., CF₃ vs CH₃) with reaction yields using multivariate regression .

Data Contradiction Analysis Example

Scenario : Discrepancy in observed vs expected melting point.

ParameterExpectedObservedResolution
Melting point85–87°C72–75°C1. Recrystallize from EtOAc/hexane. 2. Verify purity via HPLC (retention time ~8.2 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.